Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate

Overview

Description

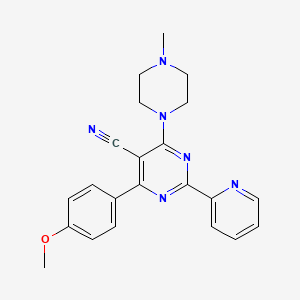

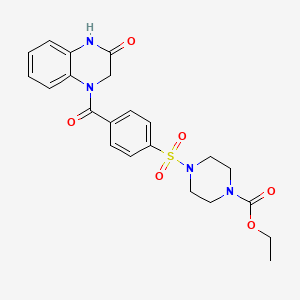

“Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate” is a chemical compound . It is an ester . The reduction of methyl (4-trifluoromethyl)benzoate has been reported to be catalyzed by MoO2Cl2 .

Molecular Structure Analysis

The molecular formula of “Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate” is C15H11F3O3 . The InChI code is InChIKey=KDERSOROQBFJIC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate” is a liquid at room temperature . It has a refractive index of 1.451 (lit.) . Its boiling point is 94-95 °C/21 mmHg (lit.) , and its melting point is 13-14 °C (lit.) . The density of this compound is 1.268 g/mL at 25 °C (lit.) .Scientific Research Applications

- The compound’s trifluoromethyl group can influence biological activity. Scientists study its interactions with receptors, enzymes, and cellular pathways. It may serve as a scaffold for designing novel drugs, especially those targeting inflammation, pain, or neurological disorders .

- Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate has been explored as a CGRP receptor antagonist. CGRP is involved in migraine pathophysiology, and blocking its effects could provide therapeutic benefits for migraine sufferers .

- Researchers use this compound as a building block in synthetic chemistry. It participates in reactions to create more complex molecules. For example, it can be used to synthesize salicylanilide derivatives or other fluorinated compounds .

- Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate serves as an internal standard in ultra-trace analysis. Scientists employ gas chromatography-mass spectrometry (GC/MS) methods to detect and quantify fluorinated aromatic carboxylic acids in environmental samples .

Pharmaceutical Research

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

Organic Synthesis and Chemical Reactions

Analytical Chemistry

Safety and Hazards

“Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a combustible liquid, skin irritant, eye irritant, and may cause respiratory irritation . The safety data sheet recommends wearing protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name |

methyl 4-[4-(trifluoromethyl)phenoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-20-14(19)10-2-6-12(7-3-10)21-13-8-4-11(5-9-13)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDERSOROQBFJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)

![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)

![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)

![4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B2504011.png)

![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)